1,5-bis(propan-2-yl)-1H-imidazole-2-thiol 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol
Brand Name: Vulcanchem
CAS No.: 1334146-38-1
VCID: VC3391682
InChI: InChI=1S/C9H16N2S/c1-6(2)8-5-10-9(12)11(8)7(3)4/h5-7H,1-4H3,(H,10,12)
SMILES: CC(C)C1=CNC(=S)N1C(C)C
Molecular Formula: C9H16N2S
Molecular Weight: 184.3 g/mol

1,5-bis(propan-2-yl)-1H-imidazole-2-thiol

CAS No.: 1334146-38-1

Cat. No.: VC3391682

Molecular Formula: C9H16N2S

Molecular Weight: 184.3 g/mol

* For research use only. Not for human or veterinary use.

1,5-bis(propan-2-yl)-1H-imidazole-2-thiol - 1334146-38-1

Specification

CAS No. 1334146-38-1
Molecular Formula C9H16N2S
Molecular Weight 184.3 g/mol
IUPAC Name 3,4-di(propan-2-yl)-1H-imidazole-2-thione
Standard InChI InChI=1S/C9H16N2S/c1-6(2)8-5-10-9(12)11(8)7(3)4/h5-7H,1-4H3,(H,10,12)
Standard InChI Key QMKAUEIJPSQTLH-UHFFFAOYSA-N
SMILES CC(C)C1=CNC(=S)N1C(C)C
Canonical SMILES CC(C)C1=CNC(=S)N1C(C)C

Introduction

Structural Characteristics and Chemical Properties

Molecular Structure

1,5-bis(propan-2-yl)-1H-imidazole-2-thiol consists of an imidazole ring with two propan-2-yl groups attached at the nitrogen at position 1 and at carbon position 5, plus a thiol group at position 2. Its structure can be derived from examining related compounds such as 1-(propan-2-yl)-1H-imidazole-2-thiol, which contains only one propan-2-yl group at position 1 .

The molecular formula is C9H16N2S with an approximate molecular weight of 184.30 g/mol. The compound contains a planar imidazole ring with the thiol group likely existing in equilibrium between the thiol (-SH) and thione (C=S) tautomeric forms, with the thione form generally predominating in solid state .

Physical Properties

Based on analysis of structurally related compounds, 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol is expected to exhibit the following physical properties:

PropertyPredicted ValueBasis for Prediction
Physical StateCrystalline solid/powderBased on similar imidazole-2-thiol derivatives
SolubilitySoluble in organic solvents (methanol, ethanol, acetonitrile, DMSO); Limited water solubilityExtrapolated from related compounds
Melting Point105-120°C (estimated)Based on melting points of mono-substituted analogs
ColorOff-white to pale yellowCommon for imidazole-thiol compounds
Storage ConditionsRoom temperature, protected from lightStandard for similar compounds

Spectroscopic Characteristics

Theoretical spectroscopic data for 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol would likely show:

Spectroscopic MethodExpected Key Features
1H NMRSignals for the methyl groups of propan-2-yl moieties (doublets at approximately δ 1.2-1.5 ppm); methine protons of propan-2-yl groups (septets at approximately δ 3.5-4.5 ppm); imidazole ring proton at position 4 (singlet at approximately δ 6.5-7.0 ppm)
13C NMRSignal for C=S (thione carbon) at approximately δ 160-165 ppm; imidazole ring carbons at positions 4 and 5 (δ 110-130 ppm); propan-2-yl carbons (δ 20-50 ppm)
IRCharacteristic bands for C=S stretching (1100-1200 cm-1); C-N stretching (1400-1500 cm-1); C-H stretching of propan-2-yl groups (2900-3000 cm-1)

Comparison with Related Compounds

Structural Analogues

The structural differences between 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol and related compounds are significant for understanding its potential properties:

CompoundKey Structural DifferencesImpact on Properties
1-(propan-2-yl)-1H-imidazole-2-thiolLacks propan-2-yl group at position 5Lower lipophilicity, different reactivity at position 5
1-Methyl-5-(propan-2-yl)-1H-imidazole-2-thiolMethyl instead of propan-2-yl at position 1Less steric hindrance at N-1, different electronic properties
5-chloro-1-isopropyl-1H-benzo[d]imidazole-2-thiolContains fused benzene ring, chloro substituentGreater aromaticity, different electronic distribution, higher molecular weight

The additional propan-2-yl group at position 5 in 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol would likely increase its lipophilicity and steric bulk compared to mono-substituted derivatives, potentially affecting its solubility, reactivity, and biological activities.

Chemical Reactivity

Predicted Reaction Pathways

The reactivity of 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol would be primarily determined by the thiol/thione functionality and the electronic properties of the substituted imidazole ring:

Oxidation Reactions

The thiol group can undergo oxidation to form disulfides or sulfonic acids, similar to reactions observed with 1-(propan-2-yl)-1H-imidazole-2-thiol. Common oxidizing agents would include hydrogen peroxide and potassium permanganate.

Alkylation Reactions

The thiol group's nucleophilicity facilitates alkylation reactions with electrophiles such as alkyl halides, leading to the formation of thioethers. The reactivity might be modulated by the steric hindrance from the propan-2-yl groups.

Metal Coordination

The thione sulfur and imidazole nitrogen could serve as coordination sites for various metal ions, potentially forming stable complexes with transition metals. This property is relevant for applications in metal chelation and catalysis.

Influence of Disubstitution on Reactivity

The presence of two propan-2-yl groups would likely:

  • Increase steric hindrance around the imidazole ring, potentially decreasing reactivity at positions 4 and 5

  • Enhance the electron density of the imidazole ring through inductive effects

  • Affect the acidity of the thiol group compared to mono-substituted analogs

  • Influence tautomerization equilibria between thiol and thione forms

Research Gaps and Future Directions

Synthesis and Characterization

A comprehensive synthetic route to 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol needs to be developed and optimized. Future research should focus on:

  • Establishing efficient regioselective methods for introducing the propan-2-yl groups

  • Complete spectroscopic characterization of the compound

  • Investigation of crystal structure and conformational properties

  • Determination of precise physicochemical parameters

Comparative Studies

Systematic comparison of 1,5-bis(propan-2-yl)-1H-imidazole-2-thiol with mono-substituted analogs would provide valuable structure-activity relationship data, particularly regarding:

  • Relative nucleophilicity of the thiol group

  • Tautomerization equilibria

  • Metal coordination properties

  • Biological activities

  • Thermal stability and reactivity

Application Development

Based on the predicted properties, targeted studies could explore the compound's potential in:

  • Development of novel antioxidant agents with enhanced lipophilicity

  • Design of selective metal chelators

  • Creation of new polymer additives with improved compatibility

  • Exploration as ligands in novel catalytic systems

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